molecular formula C9H12N2O4 B11485709 2-(2-Methoxy-4-nitrophenoxy)ethanamine

2-(2-Methoxy-4-nitrophenoxy)ethanamine

Cat. No.: B11485709
M. Wt: 212.20 g/mol
InChI Key: GHLDVDHGFCZIKI-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-nitrophenoxy)ethan-1-amine is an organic compound with the molecular formula C9H12N2O4 It is characterized by the presence of a methoxy group, a nitro group, and an ethanamine moiety attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-nitrophenoxy)ethan-1-amine typically involves the reaction of 2-methoxy-4-nitrophenol with ethylene oxide in the presence of a base to form the corresponding ether. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Common solvents like ethanol or methanol

    Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: to handle large volumes

    Purification steps: such as crystallization or distillation to ensure high purity

    Quality control measures: including NMR, HPLC, and LC-MS to verify the compound’s identity and purity

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-nitrophenoxy)ethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Reduction: 2-(2-Amino-4-nitrophenoxy)ethan-1-amine

    Oxidation: 2-(2-Methoxy-4-quinonyl)ethan-1-amine

    Substitution: 2-(2-Alkoxy-4-nitrophenoxy)ethan-1-amine

Scientific Research Applications

2-(2-Methoxy-4-nitrophenoxy)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound’s functional groups.

    Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

2-(2-Methoxy-4-nitrophenoxy)ethan-1-amine can be compared with other similar compounds to highlight its uniqueness:

    2-(2-Methoxyethoxy)ethanamine: Lacks the nitro group, resulting in different reactivity and applications.

    2-(2-Amino-4-nitrophenoxy)ethan-1-amine: Contains an amino group instead of a methoxy group, leading to different biological activities.

    2-(2-Methoxy-4-quinonyl)ethan-1-amine: An oxidized derivative with distinct chemical properties.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-(2-methoxy-4-nitrophenoxy)ethanamine

InChI

InChI=1S/C9H12N2O4/c1-14-9-6-7(11(12)13)2-3-8(9)15-5-4-10/h2-3,6H,4-5,10H2,1H3

InChI Key

GHLDVDHGFCZIKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCCN

Origin of Product

United States

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